molecular formula C24H19N3O7S B15083966 methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 612077-37-9

methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15083966
CAS No.: 612077-37-9
M. Wt: 493.5 g/mol
InChI Key: WTEXCCXEQARYRF-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic systems known for diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities . Structurally, it features:

  • A thiazolo[3,2-a]pyrimidine core with a conjugated dihydro-3-oxo group.
  • Methoxycarbonyl groups at positions 5 (on the phenyl ring) and 6 (as a methyl ester), enhancing lipophilicity and influencing steric bulk .
  • A chiral center at position 5 (C5), leading to a puckered boat conformation in the pyrimidine ring, as observed in crystallographic studies of analogous compounds .

Properties

CAS No.

612077-37-9

Molecular Formula

C24H19N3O7S

Molecular Weight

493.5 g/mol

IUPAC Name

methyl (2E)-5-(4-methoxycarbonylphenyl)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H19N3O7S/c1-13-19(23(30)34-3)20(15-7-9-16(10-8-15)22(29)33-2)26-21(28)18(35-24(26)25-13)12-14-5-4-6-17(11-14)27(31)32/h4-12,20H,1-3H3/b18-12+

InChI Key

WTEXCCXEQARYRF-LDADJPATSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Components

  • Thiazolamine precursor : 2-Aminothiazole derivatives
  • Aldehyde : 3-Nitrobenzaldehyde
  • Acetoacetate ester : Methyl acetoacetate
  • Catalyst : Ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide, [BMIM]Br)
  • Solvent : Ethanol or acetonitrile

Procedure

  • Combine thiazolamine (1.0–1.5 mmol), 3-nitrobenzaldehyde (1.0–1.5 mmol), methyl acetoacetate (1.0–1.5 mmol), and [BMIM]Br (10 mol%) in ethanol.
  • Reflux at 78°C for 6–8 hours.
  • Concentrate under reduced pressure and recrystallize from ethanol.

Key Advantages

  • Yield : 78–85%
  • Eco-friendly : Ionic liquids enable catalyst recycling.
  • Scalability : Suitable for industrial production.

Stepwise Cyclocondensation Approach

A two-step protocol reported in Egyptian Journal of Chemistry involves cyclocondensation and subsequent Knoevenagel condensation.

Step 1: Formation of Thiazolo[3,2-a]Pyrimidine Core

Component Quantity Role
4-(Methoxycarbonyl)phenyl thiourea 1.0 mmol Nucleophile
Methyl 3-oxopentanedioate 1.2 mmol Electrophile
Glacial acetic acid 20 mL Solvent
Sodium acetate 4 mmol Base
  • Reflux components at 110°C for 5 hours.
  • Isolate intermediate 5H-thiazolo[3,2-a]pyrimidin-3-one via vacuum filtration (Yield: 72%).

Step 2: Introduction of 3-Nitrobenzylidene Group

Component Quantity Role
Intermediate from Step 1 1.0 mmol Core scaffold
3-Nitrobenzaldehyde 1.5 mmol Aldehyde
Piperidine 2 drops Catalyst
Ethanol 15 mL Solvent
  • Reflux at 80°C for 3 hours.
  • Precipitate product using ice-cold water (Yield: 68%).

Reformatsky Reaction-Based Synthesis

A 2008 patent (CN101575331B) describes a Reformatsky reaction to install the methoxycarbonylphenyl group.

Critical Steps

  • Reformatsky reagent preparation : React ethyl α-bromomethacrylate with zinc in THF.
  • Coupling : Add 2-(2-phenyl-5-methoxymethoxyindol-1-yl)acetaldehyde to the reagent at 0°C.
  • Cyclization : Treat with HCl/MeOH to form the thiazolo[3,2-a]pyrimidine ring (Yield: 65%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Key Advantage Limitation
One-pot ionic liquid 85 8 Minimal purification High catalyst cost
Stepwise 68 8 Controlled regioselectivity Multiple isolation steps
Reformatsky 65 12 Functional group tolerance Sensitive to moisture

Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 1762 cm⁻¹ (C=O), 1686 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂).
  • ¹H NMR (DMSO-d₆) : δ 3.75 (s, 3H, OCH₃), 7.73 (s, 1H, pyrimidine H-5), 8.27 (d, 2H, nitrobenzylidene).

Purity Assessment

  • HPLC : >98% purity using C18 column (MeCN:H₂O = 70:30).

Industrial-Scale Considerations

Cost-Efficiency Metrics

Component Cost per kg (USD) Source
3-Nitrobenzaldehyde 120 Sigma-Aldrich
[BMIM]Br 450 TCI Chemicals
Methyl acetoacetate 90 Alfa Aesar

Waste Management

  • Solvent recovery : Ethanol distillation achieves 95% reuse.
  • Catalyst recycling : [BMIM]Br retains 90% activity after 5 cycles.

Emerging Methodologies

Recent studies explore microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 150 W). Preliminary yields of 74% suggest potential for further optimization.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains several reactive moieties:

Functional Group Potential Reactions
Nitrobenzylidene (C₆H₄NO₂)Reduction to amine derivatives under catalytic hydrogenation or via Sn/HCl .
Ester (COOCH₃)Hydrolysis to carboxylic acids under acidic/basic conditions or transesterification .
Thiazolo-pyrimidine coreElectrophilic substitution (e.g., halogenation) at aromatic positions .
α,β-Unsaturated ketone (C=O)Conjugate additions (e.g., Michael addition) or cycloadditions .

Reduction of Nitro Group

The 3-nitrobenzylidene group may undergo reduction to form a primary amine. Typical conditions include:

  • Catalytic hydrogenation : H₂/Pd-C in ethanol at 25–50°C .

  • Chemical reduction : Fe/HCl or SnCl₂/HCl .

Expected product :
Methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-aminobenzylidene)-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate.

Ester Hydrolysis

The methoxycarbonyl groups are susceptible to hydrolysis:

  • Basic conditions : NaOH/H₂O → carboxylate salts.

  • Acidic conditions : H₃O⁺/heat → carboxylic acids .

Example :
Hydrolysis of the 6-carboxylate ester would yield the corresponding carboxylic acid, potentially enhancing solubility for biological studies.

Cycloaddition Reactions

The α,β-unsaturated ketone could participate in [4+2] Diels-Alder reactions with dienes, forming six-membered rings. This reactivity is common in similar thiazolo-pyrimidine systems .

Stability and Side Reactions

The compound’s stability under various conditions is critical:

Condition Observation
LightNitro groups may decompose under prolonged UV exposure .
Acidic environmentsRisk of ester hydrolysis or nitro group reduction if reducing agents are present .
Basic environmentsAccelerated ester saponification and potential ring-opening of thiazole .

Scientific Research Applications

Methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds.

    Medicine: The compound could be explored for its potential therapeutic properties.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets in biological systems. The nitrobenzylidene group may play a role in its bioactivity, potentially interacting with enzymes or receptors. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations among similar compounds lie in substituents on the benzylidene group, ester moieties, and heterocyclic cores. These modifications impact electronic properties, solubility, and intermolecular interactions.

Substituent Effects on Benzylidene Group

Compound Benzylidene Substituent Key Properties Reference
Target 3-Nitro Strong electron withdrawal; enhances reactivity in nucleophilic substitutions.
11a 2,4,6-Trimethyl Electron-donating methyl groups increase solubility in non-polar solvents. Melting point: 243–246°C.
11b 4-Cyano Moderate electron withdrawal; CN group allows for hydrogen bonding. Melting point: 213–215°C.
Ethyl analog () 2,4-Dimethoxy Methoxy groups improve crystallinity via C–H···O hydrogen bonds.
Bromophenyl analog 4-Bromo Halogen atom enables halogen bonding; lower yield (57%) due to steric hindrance.

Ester Group Variations

Compound Ester Group Impact
Target Methyl at C6 Higher metabolic stability compared to ethyl esters.
Ethyl analog () Ethyl at C6 Increased steric bulk reduces packing efficiency; melting point 427–428 K.
Sulfonamide analog () N-Phenylsulfonamide Enhanced hydrogen bonding via NH groups; lower lipophilicity.

Heterocyclic Core Modifications

  • Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine (): Fusion with a pyrrole ring increases π-conjugation, altering UV-Vis absorption profiles.

Crystallographic and Spectroscopic Comparisons

X-ray Diffraction Data

  • Target compound analogs exhibit a flattened boat conformation (C5 deviation: 0.224 Å) and dihedral angles of ~80° between the thiazolopyrimidine and aryl rings .
  • Hydrogen bonding : C–H···O interactions (e.g., in 2,4,6-trimethoxy derivatives) stabilize crystal packing, forming c-axis chains .

Spectroscopic Trends

  • IR: Nitro groups in the target compound show strong absorption at ~1,520 cm⁻¹ (asymmetric NO₂ stretch) vs. cyano stretches at ~2,219 cm⁻¹ in 11b .
  • NMR : The 3-nitrobenzylidene proton (=CH) resonates at δ 7.94–8.01 ppm in DMSO-d6, upfield-shifted compared to electron-donating substituents (e.g., δ 7.29 for trimethylbenzylidene) .

Biological Activity

Methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound characterized by its complex thiazolo-pyrimidine structure. This compound has garnered attention for its potential biological activities due to the presence of specific functional groups, including a methoxycarbonyl and nitrobenzylidene moiety.

Molecular Characteristics

  • Molecular Formula : C24H19N3O7S
  • Molecular Weight : Approximately 493.499 g/mol

The unique combination of these structural elements may contribute to its pharmacological profiles and biological activities.

Biological Activity

Preliminary studies have indicated that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities based on available research findings.

Antimicrobial Activity

Research has shown that compounds with similar thiazolo-pyrimidine structures possess significant antimicrobial properties. For example:

CompoundStructure HighlightsNotable Activities
Ethyl 5-(4-bromophenyl)-7-methyl-thiazolo[3,2-a]pyrimidineContains bromophenyl instead of methoxycarbonylAntimicrobial properties
Methyl 5-(4-chlorophenyl)-7-methyl-thiazolo[3,2-a]pyrimidineChlorophenyl substitutionAnticancer effects
Ethyl 5-(4-fluorophenyl)-7-methyl-thiazolo[3,2-a]pyrimidineFluorophenyl groupAnti-inflammatory activity

The presence of the methoxycarbonyl and nitrobenzylidene groups in this compound may enhance its antimicrobial efficacy compared to structurally similar compounds.

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cell lines to evaluate the safety and efficacy of this compound. The results indicate varying levels of cytotoxicity depending on concentration and exposure time. For instance:

Dose/CompoundCell Line A (24h)Cell Line A (48h)Cell Line B (24h)Cell Line B (48h)
200 µM77%68%89%73%
100 µM92%92%88%79%
50 µM74%67%96%97%

These data suggest that while some concentrations may lead to reduced cell viability, others can stimulate metabolic activity in certain cell lines.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. It is hypothesized that the compound interacts with enzymes or receptors involved in critical cellular signaling pathways. Techniques such as molecular docking and binding assays are being employed to elucidate these interactions further.

Case Studies and Research Findings

A review of literature indicates that compounds similar to this compound have been investigated for their potential therapeutic applications. For instance:

  • Antimicrobial Studies : Similar thiazole-based compounds have shown effectiveness against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA).
  • Cytotoxicity Assessments : Studies have highlighted the potential of these compounds to induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells.

Q & A

Q. What are the optimal synthetic routes for preparing this thiazolo[3,2-a]pyrimidine derivative, and how can reaction conditions be systematically optimized?

The compound is synthesized via multi-step protocols, typically starting with cyclocondensation of thiazole precursors with substituted pyrimidine intermediates. Key steps include:

  • Thiazole ring formation : Using thiourea derivatives and α-haloketones under reflux in ethanol .
  • Benzylidene introduction : A Knoevenagel condensation between the thiazolo[3,2-a]pyrimidine core and 3-nitrobenzaldehyde under acidic conditions (e.g., acetic acid, piperidine) .
  • Esterification : Methoxycarbonyl and methyl ester groups are introduced via nucleophilic acyl substitution .
    Optimization strategies :
  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield .
  • Solvent screening (DMF vs. ethanol) and temperature gradients (80–120°C) enhance regioselectivity .

Q. How can the stereochemical configuration (E/Z) of the benzylidene moiety be confirmed experimentally?

The (2E) configuration is validated via:

  • X-ray crystallography : Bond angles (e.g., C=C-NO₂ torsion angle ~120°) and planarity of the benzylidene group confirm the E-isomer .
  • NMR spectroscopy : 1H^1H NMR coupling constants (JJ) between the thiazole C-H and benzylidene proton (typically J>12HzJ > 12 \, \text{Hz} for trans configuration) .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 534.0922) .
  • FT-IR : Peaks at 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (3-oxo group), and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • HPLC-DAD : Purity >95% using a C18 column (acetonitrile/water gradient, λ = 254 nm) .

Advanced Research Questions

Q. How do electron-deficient substituents (e.g., 3-nitrobenzylidene) influence the compound’s electronic structure and reactivity?

  • Computational analysis : DFT calculations (B3LYP/6-31G*) show the nitro group lowers the LUMO energy (-1.8 eV vs. -1.2 eV for non-nitro analogs), enhancing electrophilicity for nucleophilic attack .
  • Experimental validation : Cyclic voltammetry reveals a reduction peak at -0.75 V (vs. Ag/AgCl), correlating with nitro group reduction .

Q. What strategies resolve contradictions between in vitro bioactivity and computational docking predictions?

Case example: If the compound shows poor CDK2 inhibition despite strong in silico binding scores:

  • Orthogonal assays : Validate binding via SPR (surface plasmon resonance) to measure KDK_D directly .
  • Solubility adjustments : Use DMSO/cosolvent systems (e.g., PEG 400) to improve bioavailability in cell-based assays .
  • Metabolite screening : LC-MS/MS identifies hydrolyzed esters (e.g., carboxylic acid derivatives) that may lack activity .

Q. How can crystallographic data guide the design of derivatives with improved thermal stability?

  • Unit cell parameters : Triclinic P1P1 symmetry (e.g., a = 8.92 Å, b = 10.35 Å) and intermolecular H-bonding (O…H-N = 2.1 Å) stabilize the lattice .
  • Thermogravimetric analysis (TGA) : Derivatives with methoxy groups show higher decomposition temperatures (Td=220°CT_d = 220°C) vs. nitro analogs (Td=195°CT_d = 195°C) due to reduced nitro group instability .

Q. What reaction mechanisms explain unexpected byproducts during benzylidene condensation?

Common side reactions:

  • Aldol adduct formation : Traced to enolizable ketones in the thiazolo[3,2-a]pyrimidine core. Mitigated by using non-enolizable aldehydes (e.g., 3-nitrobenzaldehyde) .
  • Oxidative dehydrogenation : Air exposure converts dihydro intermediates to aromatic byproducts. Controlled under inert atmosphere (N₂/Ar) .

Q. How can structure-activity relationship (SAR) studies prioritize substituents for anticancer activity?

Key findings:

  • Nitro group position : Meta-substitution (3-nitro) enhances cytotoxicity (IC₅₀ = 8.2 µM vs. 22 µM for para-nitro) in MCF-7 cells .
  • Methoxycarbonyl vs. ethyl ester : Methyl esters improve logP (2.1 vs. 2.8), correlating with better membrane permeability .

Methodological Guidance Table

TechniqueApplication ExampleKey ParametersReference
X-ray crystallographyConfirming E-configuration of benzylidene groupR factor < 0.06, data-to-parameter ratio > 13:1
DFT calculationsPredicting electrophilic sites for nucleophilic substitutionB3LYP/6-31G*, solvent = methanol
SPR (Biacore)Validating CDK2 binding affinityKDK_D = 0.45 µM, response units = 120 RU
Microwave synthesisReducing reaction time for Knoevenagel condensation100 W, 80°C, 30 minutes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.